BenchChemオンラインストアへようこそ!

3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one

Lipophilicity Drug-likeness ADME profiling

3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one is a brominated diarylpropanone derivative (C₁₇H₁₇BrO, MW 317.2 g/mol) featuring a saturated three-carbon linker between a 4-bromophenyl ring and a 3,4-dimethylphenyl ketone moiety. The compound exhibits a computed XLogP3 of 4.9 and a predicted boiling point of 433.9 ± 33.0 °C at 760 mmHg.

Molecular Formula C17H17BrO
Molecular Weight 317.2 g/mol
CAS No. 898761-55-2
Cat. No. B1373713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one
CAS898761-55-2
Molecular FormulaC17H17BrO
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)Br)C
InChIInChI=1S/C17H17BrO/c1-12-3-7-15(11-13(12)2)17(19)10-6-14-4-8-16(18)9-5-14/h3-5,7-9,11H,6,10H2,1-2H3
InChIKeyMLNOIROVDWCITO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one (CAS 898761-55-2) – Core Physicochemical and Structural Baseline for Procurement Evaluation


3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one [1] is a brominated diarylpropanone derivative (C₁₇H₁₇BrO, MW 317.2 g/mol) featuring a saturated three-carbon linker between a 4-bromophenyl ring and a 3,4-dimethylphenyl ketone moiety . The compound exhibits a computed XLogP3 of 4.9 and a predicted boiling point of 433.9 ± 33.0 °C at 760 mmHg . Commercial sourcing typically provides material at 97–98% purity levels . This saturated propanone scaffold is structurally distinct from the corresponding α,β-unsaturated chalcone analog, which carries fundamentally different electronic and conformational properties .

Why 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one Cannot Be Interchanged with Close Structural Analogs in Research Settings


Substitution of this compound with its closest regioisomer (CAS 898779-17-4, where the bromophenyl group resides on the carbonyl side rather than the alkylene side) alters the electronic environment of the ketone and the spatial disposition of the halogen atom, which can shift target-binding geometry in enzyme inhibition assays . Replacement by the α,β-unsaturated chalcone analog (CAS 1002076-49-4) introduces a conjugated enone system that fundamentally changes both reactivity and biological profile—chalcones are well-documented Michael acceptors with distinct redox behavior and antimicrobial mechanisms not shared by the saturated propanone [1]. Halogen exchange from bromine to chlorine (CAS 898788-06-2) reduces atomic polarizability (Br: 3.05 ų vs. Cl: 2.18 ų), potentially weakening halogen-bonding interactions at protein binding sites . These structural variations render simple interchange scientifically invalid without explicit comparative validation data.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one (CAS 898761-55-2) Against Key Comparators


LogP Differentiation: Enhanced Lipophilicity vs. Chlorine Analog Drives Membrane Permeability Potential

The brominated target compound exhibits an XLogP3 of 4.9 [1], which is substantially higher than the predicted LogP for the chlorine analog 3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)propan-1-one (CAS 898788-06-2). The chlorine analog's lower computed LogP (estimated ~4.2 based on the 0.7 LogP unit difference typical for Br→Cl substitution on aromatic systems) translates into reduced membrane partitioning potential [2]. This LogP differential is directly relevant for passive permeability and blood-brain barrier penetration predictions in CNS-targeted programs, where the brominated compound may achieve higher tissue distribution coefficients.

Lipophilicity Drug-likeness ADME profiling

Bromine Atomic Polarizability Advantage Over Chlorine: Rationale for Halogen-Bonding-Dependent Assays

The 4-bromophenyl substituent in the target compound provides an atomic polarizability of 3.05 ų for bromine, significantly exceeding the 2.18 ų value for chlorine in the chloro analog (CAS 898788-06-2) [1]. This higher polarizability enables stronger halogen-bond (XB) donor capacity, which can be critical in protein-ligand interactions where Br···O or Br···π contacts contribute to binding affinity. In carbonic anhydrase inhibitor design, bromophenol derivatives have demonstrated effective hCA II inhibition profiles attributed in part to halogen-bonding interactions at the enzyme active site [2]. The chlorine analog cannot replicate this interaction strength due to its lower polarizability.

Halogen bonding Molecular recognition Protein-ligand interactions

Saturated Propanone vs. α,β-Unsaturated Chalcone: Distinct Chemical Stability and Reduced Off-Target Reactivity Profile

The target compound contains a fully saturated CH₂–CH₂ bridge between the two aromatic rings [1], in contrast to the α,β-unsaturated chalcone analog (CAS 1002076-49-4) which bears a conjugated C=C double bond . The chalcone's enone system acts as a Michael acceptor capable of covalent adduct formation with biological nucleophiles (e.g., cysteine thiols), introducing promiscuous off-target reactivity. This is reflected in chalcone antimicrobial data: (E)-1-(4-bromophenyl)-3-(substituted phenyl)-2-propen-1-ones show broad-spectrum activity with MIC values ranging from 2–128 µg/mL against Gram-positive and Gram-negative bacteria [2]. While such reactivity may be desirable for antimicrobial applications, it constitutes a confounding variable in target-specific biochemical assays where covalent modification of assay components or off-target proteins must be avoided. The saturated propanone scaffold eliminates this Michael acceptor liability entirely.

Chemical stability Michael acceptor Target selectivity

Regioisomeric Differentiation: 3-(4-Bromophenyl)propan-1-one vs. 1-(4-Bromophenyl)propan-1-one – Ketone Position Alters Electronic and Steric Profile

The target compound (CAS 898761-55-2) positions the carbonyl group adjacent to the 3,4-dimethylphenyl ring, whereas the regioisomer 1-(4-bromophenyl)-3-(3,4-dimethylphenyl)propan-1-one (CAS 898779-17-4) places the carbonyl adjacent to the 4-bromophenyl ring [1]. This regioisomeric difference shifts the electron-withdrawing effect of the ketone onto a different aromatic system, altering the electronic character of each ring. In synthetic chemistry applications, this regioisomeric distinction determines which aromatic ring is activated toward nucleophilic attack or enolate formation—critical for downstream derivatization strategies. The target compound's geometry (4-bromophenyl on the alkylene terminus, 3,4-dimethylphenyl on the carbonyl terminus) provides a specific synthetic handle for selective functionalization at the bromophenyl end while preserving the dimethylphenyl ketone moiety intact.

Regioisomerism Structure-activity relationship Synthetic intermediate

Predicted Boiling Point and Density as Procurement-Relevant Purity and Handling Indicators

The target compound exhibits a predicted boiling point of 433.9 ± 33.0 °C at 760 mmHg and a predicted density of 1.284 ± 0.06 g/cm³ . In comparison, the chlorine analog (CAS 898788-06-2) has a reported boiling point of 417.3 °C at 760 mmHg and a density of 1.124 g/cm³ . The ~16.6 °C higher boiling point and ~0.16 g/cm³ higher density of the brominated compound reflect the greater molecular weight and polarizability of bromine, providing measurable parameters for identity verification via GC or density measurement during incoming quality control. Commercial sources supply the compound at 97% (abcr GmbH) and 98% (Leyan) purity, with the 4-bromophenyl substitution pattern confirmed by InChIKey MLNOIROVDWCITO-UHFFFAOYSA-N .

Physicochemical characterization Quality control Procurement specifications

Bromophenol Class-Level Carbonic Anhydrase Inhibition as a Screening-Relevant Bioactivity Hypothesis

Bromophenol derivatives, as a compound class, have demonstrated effective inhibition of human carbonic anhydrase (hCA) isoenzymes. Taslimi et al. reported that several bromophenols showed Ki values in the low nanomolar to micromolar range against hCA I and hCA II, with the bromine substituent contributing to binding through both hydrophobic and halogen-bonding interactions [1]. While the target compound 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one has not been directly assayed in published hCA inhibition studies, its structural features—a 4-bromophenyl ring and a ketone-bearing dimethylphenyl moiety—position it within the bromophenol-derived chemotype space that has yielded active hCA inhibitors. In contrast, des-bromo analogs (lacking the halogen) show reduced or abolished hCA inhibition, as the bromine atom is a critical pharmacophoric element for this activity [2]. This class-level inference supports prioritizing the brominated compound over non-halogenated analogs for hCA-focused screening cascades.

Carbonic anhydrase inhibition Bromophenol pharmacology Enzyme screening

Optimal Research and Industrial Application Scenarios for 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one (CAS 898761-55-2)


Halogen-Bonding-Focused Fragment-Based Drug Discovery (FBDD) and Structure-Based Design

The 4-bromophenyl moiety provides a strong halogen-bond donor with atomic polarizability of 3.05 ų, exceeding chlorine by 40%. This makes the compound a valuable fragment or scaffold for FBDD campaigns targeting proteins with complementary Lewis-base sites (carbonyl oxygens, π-systems) in their binding pockets. The saturated linker ensures conformational flexibility while avoiding Michael acceptor liability, allowing clean SAR interpretation [1][2].

Carbonic Anhydrase Inhibitor Screening Cascades Targeting Glaucoma, Epilepsy, or Cancer

Based on class-level evidence that bromophenol derivatives inhibit hCA I and hCA II with Ki values in the nanomolar to micromolar range, this compound is a rational inclusion in hCA-focused screening libraries. Its LogP of 4.9 suggests potential for isoform selectivity through differential membrane partitioning, a parameter that can be exploited in cell-based CA inhibition assays [3][4].

Synthetic Intermediate for Asymmetric Ketone Derivatization via Regioselective Enolate Chemistry

The regiochemistry of this compound—carbonyl adjacent to the 3,4-dimethylphenyl ring—enables selective enolate formation at the methylene adjacent to the ketone, while the 4-bromophenyl terminus remains available for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). This orthogonal reactivity is not available with the regioisomer CAS 898779-17-4, making the target compound the preferred intermediate for constructing complex diaryl architectures [5].

Physicochemical Reference Standard for Brominated Aromatic Ketone Analytical Method Development

With well-defined computed properties (BP 433.9 °C, density 1.284 g/cm³, LogP 4.9) and commercial availability at 97–98% purity, this compound can serve as a retention-time marker in reversed-phase HPLC method development and as a mass calibration standard for GC-MS analysis of brominated aromatic ketones. Its distinct InChIKey (MLNOIROVDWCITO-UHFFFAOYSA-N) provides unambiguous digital identity verification .

Quote Request

Request a Quote for 3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.